molecular formula C17H24O4 B1325247 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid CAS No. 898765-18-9

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid

Cat. No.: B1325247
CAS No.: 898765-18-9
M. Wt: 292.4 g/mol
InChI Key: IYMUFESJGLBMTQ-UHFFFAOYSA-N
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Description

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with dimethyl and methoxy groups, and an octanoic acid chain with a keto group

Scientific Research Applications

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Safety and Hazards

The safety data sheet for 3,5-Dimethyl-4-methoxyphenylboronic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde and octanoic acid.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

    Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 8th position of the octanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence metabolic pathways, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-methoxybenzoic acid
  • 8-oxo-8-phenyl-octanoic acid
  • 3,5-Dimethyl-4-hydroxyphenyl-8-oxooctanoic acid

Uniqueness

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is unique due to the specific combination of its functional groups and the resulting chemical properties

Properties

IUPAC Name

8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-12-10-14(11-13(2)17(12)21-3)15(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMUFESJGLBMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645277
Record name 8-(4-Methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-18-9
Record name 8-(4-Methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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